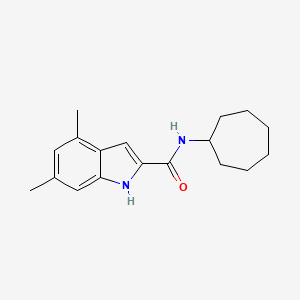
N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Substitution Reactions: The 4,6-dimethyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and Lewis acids as catalysts.
Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with an appropriate amine, such as cycloheptylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and Lewis acids for Friedel-Crafts alkylation.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of alkyl or aryl groups at specific positions on the indole ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
N-cycloheptyl-1H-indole-2-carboxamide: Lacks the 4,6-dimethyl groups, which may affect its biological activity.
4,6-dimethyl-1H-indole-2-carboxamide: Lacks the cycloheptyl group, which may influence its interaction with molecular targets.
N-cycloheptyl-4-methyl-1H-indole-2-carboxamide: Has only one methyl group, potentially altering its chemical properties.
Uniqueness
N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide is unique due to the presence of both the cycloheptyl and 4,6-dimethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research .
Propiedades
Fórmula molecular |
C18H24N2O |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H24N2O/c1-12-9-13(2)15-11-17(20-16(15)10-12)18(21)19-14-7-5-3-4-6-8-14/h9-11,14,20H,3-8H2,1-2H3,(H,19,21) |
Clave InChI |
ANRDRZQBFPDAJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(NC2=C1)C(=O)NC3CCCCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




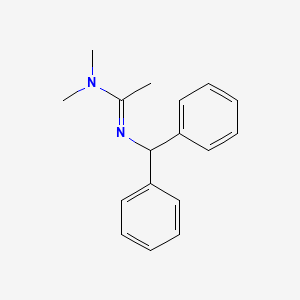

![1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea](/img/structure/B13993489.png)
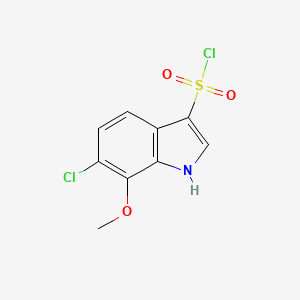
![4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B13993491.png)
![2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione](/img/structure/B13993493.png)
![6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole](/img/structure/B13993501.png)
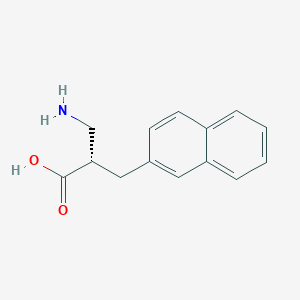
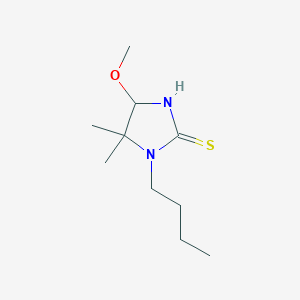
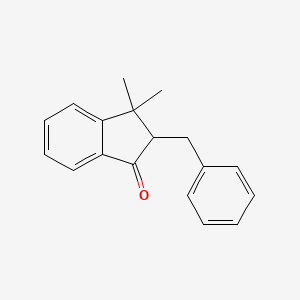
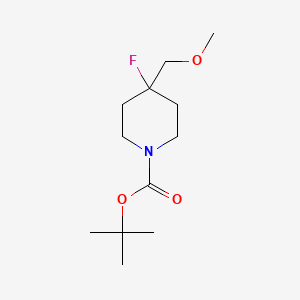
![[4-(Carbamoylamino)phenyl]boronic acid](/img/structure/B13993540.png)
